

In-Depth Technical Guide: LEB-03-144 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LEB-03-144	
Cat. No.:	B12404707	Get Quote

This technical guide provides a comprehensive overview of the target engagement studies for **LEB-03-144**, a deubiquitinase-targeting chimera (DUBTAC). It is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this novel protein stabilization technology.

Introduction to LEB-03-144

LEB-03-144 is a heterobifunctional small molecule designed to induce the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint and a known tumor suppressor.[1] It achieves this by recruiting the deubiquitinase OTUB1 to WEE1, leading to the removal of polyubiquitin chains and subsequent rescue from proteasomal degradation.[2][3]

LEB-03-144 is composed of three key components:

- A WEE1-targeting ligand: The potent and selective WEE1 inhibitor, AZD1775 (also known as Adavosertib).
- An OTUB1-recruiting ligand: EN523, a covalent ligand that targets a non-catalytic, allosteric cysteine (C23) on OTUB1.[2][4]
- A chemical linker: A C3 alkyl chain that connects the WEE1 and OTUB1 ligands.[2]

Mechanism of Action: Targeted Protein Stabilization



The primary mechanism of action of **LEB-03-144** is based on the DUBTAC platform for targeted protein stabilization (TPS).[1][2] Unlike proteolysis-targeting chimeras (PROTACs) that induce protein degradation, DUBTACs facilitate protein stabilization.

The process can be summarized as follows:

- The AZD1775 moiety of LEB-03-144 binds to the WEE1 kinase.
- The EN523 moiety of LEB-03-144 covalently binds to OTUB1.
- This dual binding brings WEE1 and OTUB1 into close proximity, forming a ternary complex.
- The recruited OTUB1, a deubiquitinase specific for K48-linked polyubiquitin chains, removes the ubiquitin chains from WEE1.[2]
- The deubiquitinated WEE1 is no longer a substrate for the proteasome and is thus stabilized, leading to an increase in its intracellular concentration and potentially restoring its tumor-suppressive function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the primary study on **LEB-03-144**. The data is derived from western blot analyses assessing WEE1 protein levels in HEP3B (hepatoma) cells following treatment with **LEB-03-144**.



Compound/Tre atment	Concentration	Cell Line	Outcome	Citation
LEB-03-144	10 μΜ	НЕРЗВ	Significant stabilization of WEE1 protein levels	[2]
Bortezomib (positive control)	10 μΜ	НЕРЗВ	Significant stabilization of WEE1 protein levels	[2]
AZD1775 (WEE1 ligand alone)	10 μΜ	НЕРЗВ	No significant effect on WEE1 protein levels	[2]
EN523 (OTUB1 recruiter alone)	10 μΜ	НЕРЗВ	No significant effect on WEE1 protein levels	[2]

Note: The primary literature describes the WEE1 stabilization as "significant" based on western blot data. Specific EC50 values for WEE1 stabilization by **LEB-03-144** are not provided.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed to evaluate the target engagement of **LEB-03-144**.

Cell Culture and Treatment

- Cell Line: HEP3B (human hepatocellular carcinoma) cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.



Treatment: For WEE1 stabilization experiments, HEP3B cells are seeded in 6-well plates.
 After reaching appropriate confluency, the cells are treated with the indicated concentrations of LEB-03-144, AZD1775, EN523, or Bortezomib (dissolved in DMSO) for a specified duration (e.g., 24 hours). A DMSO-only control is run in parallel.

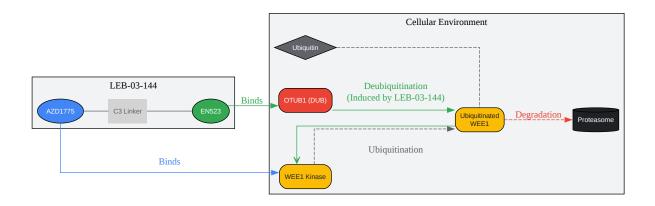
Western Blotting for WEE1 Stabilization

- Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are clarified by centrifugation to remove cellular debris.
- Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
- Sample Preparation: Equal amounts of protein (e.g., 20-30 μg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.
- SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for WEE1, diluted in the blocking buffer. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.



Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection reagent and imaged using a chemiluminescence imaging system. The intensity of
the bands corresponding to WEE1 is normalized to the loading control.

Visualizations Signaling Pathway of LEB-03-144 Action

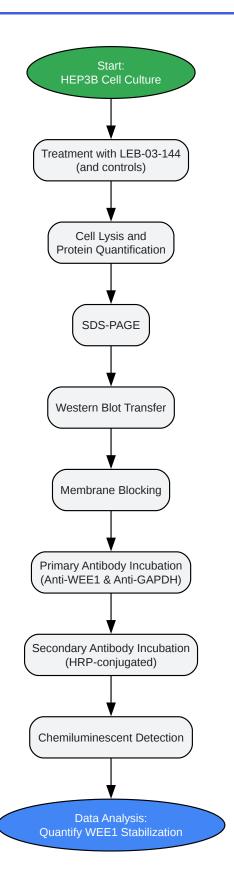


Click to download full resolution via product page

Caption: Mechanism of **LEB-03-144** induced WEE1 stabilization.

Experimental Workflow for WEE1 Stabilization Assay





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. New therapy breakthrough changes the shape of treatment for undruggable diseases |
 EurekAlert! [eurekalert.org]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: LEB-03-144 Target Engagement Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404707#leb-03-144-target-engagement-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com